molecular formula C8H16N2O2 B112876 4-Aminocarbethoxypiperidine CAS No. 64951-36-6

4-Aminocarbethoxypiperidine

Cat. No. B112876
CAS RN: 64951-36-6
M. Wt: 172.22 g/mol
InChI Key: JIRHHWNUZXRDHN-UHFFFAOYSA-N
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Description

4-Aminocarbethoxypiperidine is an organic compound primarily used in scientific research and development . It has a molecular formula of C8H16N2O2 .


Synthesis Analysis

The synthesis of 4-Aminocarbethoxypiperidine and its derivatives has been a topic of interest in recent scientific literature . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular structure of 4-Aminocarbethoxypiperidine consists of a series of well-ordered atoms, with a molecular weight of 172.23 g/mol . The structure consists of a β-sandwich subdomain followed by α-helical segments .


Chemical Reactions Analysis

The chemical reactions involving 4-Aminocarbethoxypiperidine are complex and can involve various intra- and intermolecular reactions . The reactivity descriptors were thoroughly examined to determine which cluster had the best biological potential for adsorption .


Physical And Chemical Properties Analysis

It has a molecular weight of 172.23 . The compound should be stored at temperatures between 0-8°C .

Scientific Research Applications

Application in the Synthesis of Pyrimidines

  • Summary of the Application: Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . This review sums up recent developments in the synthesis, anti-inflammatory effects, and structure–activity relationships (SARs) of pyrimidine derivatives .
  • Results or Outcomes: Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators . Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

Application in Antimicrobial Strategies

  • Summary of the Application: Nanomaterial-based antimicrobial strategies have emerged as novel and promising tools to combat lethal bacteria and recalcitrant biofilm . These nanosystems can effectively accumulate at the infectious sites, achieve multifunctional synergistic antibacterial efficacy, and provide controlled release of antibiotics in response to endogenous or exogenous stimulus .
  • Results or Outcomes: The nanosystems can effectively accumulate at the infectious sites, achieve multifunctional synergistic antibacterial efficacy, and provide controlled release of antibiotics in response to endogenous or exogenous stimulus .

Application in Siderophore Biosynthesis

  • Summary of the Application: Siderophores are a class of small molecules renowned for their high iron binding capacity, essential for all life forms requiring iron . This article provides a detailed review of the diverse classifications, and biosynthetic pathways of siderophores .
  • Results or Outcomes: Siderophores play a crucial role in regulating bioavailable iron levels . Beyond biological functions, the applications of siderophores in medicine, agriculture, and environmental sciences are extensively discussed .

Application in Schiff Base Synthesis

  • Summary of the Application: Schiff bases are promising biologically interesting compounds having a wide range of pharmaceutical properties, including anti-inflammatory, antipyretic, and antimicrobial activities .
  • Results or Outcomes: Schiff bases have shown a wide range of pharmaceutical properties .

Application in Artificial Intelligence Research

  • Summary of the Application: Artificial intelligence (AI) tools might improve research . Scientists are enthusiastically imagining ways in which AI tools might improve productivity and objectivity by overcoming human shortcomings .
  • Results or Outcomes: The appeal of AI tools comes from promises to improve productivity and objectivity by overcoming human shortcomings .

Safety And Hazards

The safety data sheet for 4-Aminocarbethoxypiperidine suggests that it should not be released into the environment . In case of contact with skin or eyes, or if inhaled or swallowed, medical attention should be sought immediately .

properties

IUPAC Name

ethyl N-piperidin-4-ylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c1-2-12-8(11)10-7-3-5-9-6-4-7/h7,9H,2-6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIRHHWNUZXRDHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Aminocarbethoxypiperidine

Synthesis routes and methods

Procedure details

16 g (61 mmol) of 1-benzyl-4-ethoxycarbonylaminopiperidine were hydrogenated in 240 ml of methanol and 80 ml of 10% strength methanolic hydrochloric acid on 4 g of palladium-on-charcoal (10%) at 45° C. in a shaking vessel for 90 minutes. The catalyst was filtered off with suction, the solvent was evaporated off, the residue was dissolved in 400 ml of ethanol and the solution was neutralized with ethanolic NaOH. The NaCl which had precipitated out was filtered off and the filtrate was concentrated.
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4 g
Type
catalyst
Reaction Step Two
Quantity
240 mL
Type
solvent
Reaction Step Three

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